molecular formula C8H10BrNS B15322829 1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine

1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine

Cat. No.: B15322829
M. Wt: 232.14 g/mol
InChI Key: FUOJHXYGBKIBGK-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to an amine group, with a brominated thiophene ring as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Bromothiophenylmethyl Intermediate: The 5-bromothiophene is then reacted with a suitable alkylating agent to form the 5-bromothiophen-2-ylmethyl intermediate.

    Cyclopropanation: The intermediate undergoes a cyclopropanation reaction with a suitable cyclopropane precursor.

    Amination: Finally, the cyclopropane derivative is aminated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group and the thiophene ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine
  • N-((5-Bromothiophen-2-yl)methyl)-N-methylamine

Uniqueness

1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C8H10BrNS/c9-7-2-1-6(11-7)5-8(10)3-4-8/h1-2H,3-5,10H2

InChI Key

FUOJHXYGBKIBGK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(S2)Br)N

Origin of Product

United States

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